[8-Amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-bromophenyl)methanone [8-Amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-bromophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 331956-74-2
VCID: VC0405344
InChI: InChI=1S/C21H23BrN2O5S2/c1-3-12-30(26,27)20-17-16(23)6-5-11-24(17)18(21(20)31(28,29)13-4-2)19(25)14-7-9-15(22)10-8-14/h5-11H,3-4,12-13,23H2,1-2H3
SMILES: CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)Br)N
Molecular Formula: C21H23BrN2O5S2
Molecular Weight: 527.5g/mol

[8-Amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-bromophenyl)methanone

CAS No.: 331956-74-2

Main Products

VCID: VC0405344

Molecular Formula: C21H23BrN2O5S2

Molecular Weight: 527.5g/mol

[8-Amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-bromophenyl)methanone - 331956-74-2

CAS No. 331956-74-2
Product Name [8-Amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-bromophenyl)methanone
Molecular Formula C21H23BrN2O5S2
Molecular Weight 527.5g/mol
IUPAC Name [8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-bromophenyl)methanone
Standard InChI InChI=1S/C21H23BrN2O5S2/c1-3-12-30(26,27)20-17-16(23)6-5-11-24(17)18(21(20)31(28,29)13-4-2)19(25)14-7-9-15(22)10-8-14/h5-11H,3-4,12-13,23H2,1-2H3
Standard InChIKey WKYFQYDZCBXJCQ-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)Br)N
Canonical SMILES CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)Br)N
PubChem Compound 1050635
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator